Sulfaguanidine (CAS 57-67-0) is a sulfonamide antibiotic distinguished by a guanidine functional group. Its most critical procurement-relevant property is its poor absorption from the gastrointestinal tract, which concentrates the compound locally within the intestines. This characteristic makes it highly effective for treating enteric infections in veterinary medicine without inducing significant systemic effects. Beyond its pharmaceutical use, high-purity sulfaguanidine serves as a certified analytical reference standard for quantifying sulfonamide residues in food products and as a chemical intermediate for synthesizing other compounds.
Substituting Sulfaguanidine with other common sulfonamides like sulfadiazine or sulfamethazine is contraindicated for its primary applications due to fundamental differences in physicochemical properties. Systemically absorbed sulfonamides would fail to achieve the high, localized intestinal concentrations required for treating enteric disease and would instead lead to unnecessary systemic exposure. The unique guanidinyl group imparts a distinct basicity, solubility profile (LogP -1.22), and hydrogen bonding capability, which are critical for its intended therapeutic action, formulation behavior, and utility as a specific analytical standard. These differences make class-based substitution a critical process and performance failure risk.
Sulfaguanidine's core value proposition is its intentionally poor gastrointestinal absorption, which ensures high luminal concentrations for treating enteric infections with minimal systemic exposure. In rat models, its oral absolute bioavailability is approximately 13%, significantly lower than more systemically available sulfonamides. This is a direct result of its low lipid solubility, quantified by a LogP of -1.22, which contrasts with more lipophilic, readily absorbed sulfonamides like sulfaquinoxaline (LogP 1.7).
| Evidence Dimension | Lipid Solubility (LogP) |
| Target Compound Data | -1.22 |
| Comparator Or Baseline | Sulfaquinoxaline: 1.7 |
| Quantified Difference | Sulfaguanidine is significantly more hydrophilic, leading to poor membrane permeation and absorption. |
| Conditions | Standard LogP calculation/measurement. |
For treating intestinal diseases, this low absorption is a critical performance feature, not a flaw, making it the correct choice over systemically absorbed alternatives.
In food processing applications, such as analyzing residues in cooked meat, Sulfaguanidine demonstrates superior thermal stability compared to other common sulfonamides. In a study simulating pan cooking of spiked ground beef, Sulfaguanidine showed no significant variation in concentration. In contrast, sulfamethazine can experience losses of up to 85.1% during sterilization at 120°C for 20 minutes, and sulfamethoxazole showed a 45% loss during pan cooking. This stability is critical for its use as a reliable analytical standard in food safety testing involving heat-treated matrices.
| Evidence Dimension | Degradation during heat treatment |
| Target Compound Data | No significant variation during pan cooking. |
| Comparator Or Baseline | Sulfamethazine: up to 85.1% loss (120°C, 20 min); Sulfamethoxazole: 45% loss (pan cooking). |
| Quantified Difference | Sulfaguanidine is significantly more resistant to thermal degradation under common food processing conditions. |
| Conditions | Pan cooking of spiked ground beef; Sterilization of milk (120°C, 20 min). |
For buyers needing a robust analytical standard or a stable compound in thermal processes, Sulfaguanidine offers higher reliability and reproducibility than heat-labile alternatives.
The guanidine moiety of Sulfaguanidine makes it a valuable and specific precursor in chemical synthesis, a role not served by other common sulfonamides. It can be prepared through the condensation of guanidine nitrate with N-acetylsulfanilyl chloride. This structure has been actively incorporated in the design of novel bioactive molecules, including anticancer and antimicrobial candidates, where the guanidine group is a key pharmacophore. This makes Sulfaguanidine a strategic procurement choice for research and development focused on guanidine-containing scaffolds, unlike substitutes such as sulfadiazine or sulfathiazole which lack this functional group for further elaboration.
| Evidence Dimension | Key Functional Group for Synthesis |
| Target Compound Data | Contains a reactive guanidine moiety. |
| Comparator Or Baseline | Most other sulfonamides (e.g., sulfadiazine, sulfamethazine) contain pyrimidine or other heterocyclic groups instead. |
| Quantified Difference | Qualitative structural difference enabling specific synthetic pathways. |
| Conditions | Organic synthesis, medicinal chemistry drug design. |
For synthetic chemists requiring a sulfanilamide scaffold with a guanidine handle for further reactions, Sulfaguanidine is a specific and necessary starting material, not just a generic sulfonamide.
Due to its minimal systemic absorption and high concentration in the gut, Sulfaguanidine is the material of choice for oral veterinary drugs targeting bacterial enteritis and dysentery. Unlike systemically active sulfonamides, it provides targeted local action, reducing the risk of systemic side effects.
High-purity Sulfaguanidine is essential as an analytical reference standard for the accurate quantification of sulfonamide residues in food matrices like milk, honey, and meat. Its documented thermal stability ensures reliable results even in methods involving analysis of cooked or processed foods, a key advantage over less stable sulfonamides.
The unique guanidine group makes Sulfaguanidine a specific and valuable precursor for synthesizing novel heterocyclic compounds and other molecules where this functional group is required. Researchers in drug discovery targeting pathways where guanidinium interactions are important should prioritize this specific starting material over other sulfonamides that lack the necessary reactive handle.
Irritant